(2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide

CYP2A6 enzyme inhibition drug metabolism

Secure a selective CYP2A6 chemical probe for confident metabolic phenotyping. With an IC50 of 51 nM and ≥5-fold selectivity over CYP2C19 (>25-fold over CYP2B6, >1,400-fold over CYP2C8, >3,500-fold over CYP3A4), this dichlorinated 2-iminochromene-3-carboxamide enables CYP2A6-specific readouts at 10–100 nM without cross-interference. Order now to dissect CYP2A6-mediated pathways in human liver microsomes or recombinant systems.

Molecular Formula C22H14Cl2N2O2
Molecular Weight 409.27
CAS No. 1327197-09-0
Cat. No. B2460235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide
CAS1327197-09-0
Molecular FormulaC22H14Cl2N2O2
Molecular Weight409.27
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=NC3=CC(=CC=C3)Cl)O2)C(=O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H14Cl2N2O2/c23-15-8-10-17(11-9-15)25-21(27)19-12-14-4-1-2-7-20(14)28-22(19)26-18-6-3-5-16(24)13-18/h1-13H,(H,25,27)
InChIKeyJDNPQTDBRLTICV-ROMGYVFFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide (CAS 1327197-09-0): A Selective CYP2A6 Inhibitor Scaffold


(2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic 2-imino-2H-chromene-3-carboxamide derivative that exhibits a pronounced inhibitory profile against cytochrome P450 isoform 2A6 (CYP2A6) relative to other hepatic CYP isoforms [1]. The compound’s dichlorinated N‑aryl and imino substituents distinguish it from simpler chromene carboxamides and contribute to its nanomolar CYP2A6 affinity, making it a relevant tool compound for ADME‑Tox panels and enzyme selectivity studies [1].

Why Generic 2-Iminochromene-3-Carboxamides Cannot Substitute for (2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide


Within the 2-iminochromene-3-carboxamide class, subtle changes in aryl substitution drastically alter CYP isoform selectivity and potency [1]. The unique combination of a 4‑chlorophenyl carboxamide and a 3‑chlorophenyl imino group in the target compound confers a ≥5‑fold selectivity window for CYP2A6 over CYP2C19 and >25‑fold over CYP2B6 [1], a profile that is not replicated by unsubstituted, mono‑halogenated, or methoxy‑bearing analogs reported in the AKR1B10 and cytotoxicity literature [2]. Consequently, substituting a generic chromene‑carboxamide risks losing the CYP2A6‑biased inhibition signature that defines this compound’s utility in metabolic enzyme panels.

Quantitative Differentiation Evidence for (2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide Against In‑Class Alternatives


CYP2A6 Inhibition Potency: 51 nM IC50 Establishes Low‑Nanomolar Affinity

The target compound inhibited CYP2A6 with an IC50 of 51 nM in human liver microsomes using coumarin as substrate [1]. This places it in the low‑nanomolar range, comparable to or exceeding the potency of many literature CYP2A6 inhibitors, and contrasts with its substantially weaker inhibition of CYP1A2 (IC50 = 2,000 nM), CYP2C8 (73,000 nM), and CYP3A4 (181,000 nM) [1].

CYP2A6 enzyme inhibition drug metabolism

CYP2A6 vs. CYP2C19 Selectivity: 5‑Fold Discrimination Within the CYP2 Family

Against CYP2C19, the compound showed an IC50 of 260 nM, yielding a 5.1‑fold selectivity for CYP2A6 [1]. This contrasts with many pyridine‑based CYP2A6 inhibitors that exhibit sub‑3‑fold discrimination between these two closely related isoforms [1].

CYP2C19 isoform selectivity ADME-Tox

CYP2A6 vs. CYP2E1 Selectivity: 18‑Fold Margin Expands Utility in Alcohol‑Related Metabolism Studies

The compound inhibited CYP2E1 with an IC50 of 920 nM, affording an 18‑fold selectivity for CYP2A6 [1]. This is particularly relevant for studies involving ethanol or chlorzoxazone metabolism, where CYP2E1 cross‑inhibition could confound results [1].

CYP2E1 ethanol metabolism selectivity

Minimal Inhibition of CYP3A4 and CYP2C8: >1,400‑Fold Discrimination Supports High‑Confidence CYP2A6 Probing

The compound displayed negligible inhibition of the major drug‑metabolizing isoforms CYP3A4 (IC50 = 181,000 nM) and CYP2C8 (IC50 = 73,000 nM), resulting in selectivity margins exceeding 1,400‑fold and 3,500‑fold, respectively [1]. This profile starkly differs from many 2‑iminochromene derivatives that exhibit broader CYP inhibition, potentially due to their more planar, less‑substituted structures [2].

CYP3A4 CYP2C8 off-target liability

CYP2B6 Inhibition at Micromolar Levels: Acceptable Window for Focused CYP2A6 Applications

The compound inhibited CYP2B6 with an IC50 of 1,300 nM, providing a 25‑fold selectivity over CYP2A6 [1]. While not as large as the CYP3A4 or CYP2C8 windows, this margin is sufficient to avoid significant CYP2B6 engagement at concentrations that saturate CYP2A6 (≤100 nM) [1].

CYP2B6 bupropion metabolism selectivity

Structural Differentiation from AKR1B10‑Targeted Chromene‑Carboxamides

Unlike the 8‑hydroxy‑2‑iminochromene‑3‑carboxamides that potently inhibit AKR1B10 (Ki = 2.7–15 nM) [2], the target compound lacks the critical 7‑ or 8‑hydroxy substitution and instead bears a 3‑chlorophenyl imino group and a 4‑chlorophenyl carboxamide. This divergence in substitution pattern is consistent with its strong CYP2A6 preference and minimal overlap with aldo‑keto reductase inhibition, although direct AKR1B10 data for the target compound are not available.

AKR1B10 structure‑activity relationship chemotype selectivity

Procurement‑Relevant Application Scenarios for (2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide


CYP2A6‑Selective Chemical Probe for in‑vitro Metabolism Studies

With an IC50 of 51 nM for CYP2A6 and ≥5‑fold selectivity over the next most sensitive CYP isoform (CYP2C19), the compound serves as a high‑confidence chemical probe for dissecting CYP2A6‑mediated metabolic pathways in human liver microsomes or recombinant enzyme systems [1]. Researchers can use concentrations of 10–100 nM to achieve substantial CYP2A6 inhibition while avoiding confounding effects on CYP2C19, CYP2E1, CYP2B6, CYP1A2, CYP2C8, or CYP3A4 [1].

ADME‑Tox Screening Panel Component for Drug‑Drug Interaction Assessment

Because the compound shows >1,400‑fold selectivity over CYP2C8 and >3,500‑fold over CYP3A4, it can be incorporated into CYP inhibition screening panels where specific readout of CYP2A6 activity is required without cross‑interference [1]. This is particularly valuable when evaluating new chemical entities that may be co‑metabolized by CYP2A6 and CYP3A4, as the compound allows isolated assessment of the CYP2A6 contribution [1].

Differentiation from AKR1B10‑Targeted Chromene Scaffolds in Cancer Metabolism Research

The absence of a 7‑ or 8‑hydroxy group and the presence of dual chlorine substitution redirect the compound’s activity toward CYP2A6 rather than AKR1B10, distinguishing it from hydroxy‑substituted chromenes that inhibit aldo‑keto reductases at picomolar to low‑nanomolar concentrations [2]. Scientists investigating the role of carbonyl‑reducing enzymes in cancer should select the appropriate chromene chemotype based on the intended target: the chlorinated analog for CYP2A6, and 7‑hydroxy or 8‑hydroxy derivatives for AKR1B10 [2].

Reference Inhibitor for CYP2A6 Genotype‑Phenotype Correlation Studies

Given the well‑documented genetic polymorphisms in CYP2A6 that affect nicotine metabolism and procarcinogen activation, the compound’s reproducible IC50 of 51 nM in human liver microsomes [1] makes it a suitable reference inhibitor for studies correlating CYP2A6 genotype with enzymatic phenotype across diverse human liver samples.

Quote Request

Request a Quote for (2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.